molecular formula C7H16N2O2S B3317084 Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)- CAS No. 956034-45-0

Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)-

Cat. No.: B3317084
CAS No.: 956034-45-0
M. Wt: 192.28 g/mol
InChI Key: AHTNMSIGSFIRKB-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)- can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with N-methyl-2-pyrrolidinylmethylamine in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)- often involves large-scale batch reactions. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .

Scientific Research Applications

Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with similar chemical properties.

    N-methyl methanesulfonamide: Another related compound with a methyl group attached to the nitrogen atom.

    N-(2-pyrrolidinylmethyl) methanesulfonamide: Similar structure but lacks the N-methyl group.

Uniqueness

Methanesulfonamide, N-methyl-N-(2-pyrrolidinylmethyl)- is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the N-methyl and 2-pyrrolidinylmethyl groups enhances its ability to interact with various molecular targets, making it valuable in medicinal chemistry and other applications .

Properties

IUPAC Name

N-methyl-N-(pyrrolidin-2-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTNMSIGSFIRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224794
Record name N-Methyl-N-(2-pyrrolidinylmethyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956034-45-0
Record name N-Methyl-N-(2-pyrrolidinylmethyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956034-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(2-pyrrolidinylmethyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-[(methanesulfonyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (0.63 g) in dichloromethane (10 mL) at room temperature was added hydrogen chloride (3.0 mL of a 2 M solution in diethyl ether). The reaction mixture was stirred at room temperature for 72 h and then reduced in vacuo to give N-methyl-N-pyrrolidin-2-ylmethyl-methanesulfonamide as a crystalline solid (0.49 g).
Name
2-[(methanesulfonyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
0.63 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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